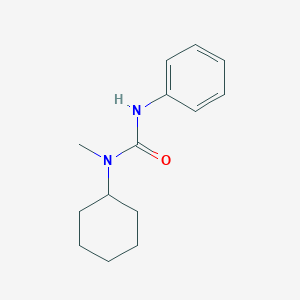

1-Cyclohexyl-1-methyl-3-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-1-methyl-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETYSSIXKKSCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384635 | |

| Record name | 1-cyclohexyl-1-methyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729929 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57322-97-1 | |

| Record name | 1-cyclohexyl-1-methyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOHEXYL-1-METHYL-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Biochemical and Biological Mechanisms of Action

Molecular Target Identification and Characterization

The biological activity of 1-Cyclohexyl-1-methyl-3-phenylurea and related compounds is defined by their interaction with specific molecular targets. These interactions are crucial for understanding their mechanisms of action.

Enzyme Inhibition Profiles

The primary mechanism through which this compound and its analogs exert their effects is via the inhibition or modulation of specific enzymes.

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.govwikipedia.org It catalyzes the conversion of inosine-5′-monophosphate (IMP) to xanthosine-5′-monophosphate (XMP). nih.govwikipedia.org This pathway is essential for rapidly proliferating cells, making IMPDH a significant target for antimicrobial agents. nih.govrsc.org The inhibition of IMPDH disrupts the production of guanine nucleotides, which are vital for DNA and RNA synthesis, thereby hindering bacterial growth. youtube.com While specific studies on this compound are not extensively detailed in the provided results, the broader class of urea (B33335) derivatives has been investigated as IMPDH inhibitors. nih.govnih.gov The development of selective inhibitors for bacterial IMPDH is a promising area of research for new antibacterial drugs. rsc.orgyoutube.com

Urea derivatives are recognized as inhibitors of epoxide hydrolases (EH), enzymes involved in the metabolism of epoxides. nih.govproteopedia.org Soluble epoxide hydrolase (sEH) is a target for these inhibitors, and its inhibition can lead to anti-inflammatory and analgesic effects by preserving the levels of epoxyeicosatrienoic acids (EETs). nih.gov Research has demonstrated that N,N'-disubstituted urea derivatives can inhibit a novel human epoxide hydrolase, EH3, which has a high affinity for fatty acid epoxides. uzh.ch Furthermore, urea and thiourea (B124793) derivatives have been shown to inhibit epoxide hydrolase EphD in Mycobacterium tuberculosis, interfering with the metabolism of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govresearchgate.net This makes EH a potential target for anti-tuberculosis drugs. proteopedia.org

Epoxide Hydrolase Inhibition by Urea Derivatives

| Compound Class | Target Enzyme | Organism/System | Significance | Reference |

|---|---|---|---|---|

| Urea and Thiourea Derivatives | Epoxide Hydrolase EphD | Mycobacterium tuberculosis | Inhibition of mycolic acid metabolism, potential anti-tuberculosis agents. | nih.govresearchgate.net |

| Sulfonyl Urea Derivatives | Soluble Epoxide Hydrolase (sEH) | Human, Mouse | Amelioration of inflammation and pain. | nih.gov |

| N,N'-disubstituted Urea Derivatives | Epoxide Hydrolase 3 (EH3) | Human | Inhibition of an EH with high selectivity for fatty acid epoxides. | uzh.ch |

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including metabolism, DNA repair, and inflammation. nih.govfrontiersin.orgwikipedia.org The modulation of SIRT1 activity by small molecules is an area of intense research. While direct modulation of SIRT1 by this compound is not specified, related derivatives have been explored as SIRT1 activators. nih.govrsc.org For instance, new SIRT1-activating derivatives with phenolic rings have been identified, showing potential as cardioprotective agents. nih.gov The activation of SIRT1 is considered a promising therapeutic strategy for a range of conditions, including metabolic and cardiovascular diseases. rsc.orgnih.gov

Phenylurea herbicides are known to inhibit photosynthesis by targeting Photosystem II (PSII). umn.eduwur.nl These herbicides disrupt the photosynthetic electron transport chain by binding to the D1 protein within the PSII complex. umn.edunih.gov This binding is competitive with the native plastoquinone (B1678516) for the QB site. nih.gov The inhibition of PSII leads to a blockage of electron flow, which can cause the plant to starve or die due to the production of toxic secondary substances. umn.edu Injury symptoms, such as yellowing and necrosis of leaves, typically appear on older leaves first as these herbicides are transported through the xylem. umn.edu

Photosystem II Inhibition by Phenylurea Herbicides

| Herbicide Class | Molecular Target | Mechanism of Action | Physiological Effect | Reference |

|---|---|---|---|---|

| Phenylurea Herbicides | D1 protein of Photosystem II (PSII) | Competes with plastoquinone for the QB binding site, blocking electron transport. | Inhibition of photosynthesis, leading to chlorosis, necrosis, and plant death. | umn.edunih.gov |

Certain classes of herbicides act by inhibiting the biosynthesis of essential amino acids. ucanr.edunih.gov For example, glyphosate (B1671968) targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the aromatic amino acid biosynthesis pathway, while sulfonylureas and imidazolinones inhibit acetolactate synthase (ALS) in the branched-chain amino acid pathway. frontiersin.orgmdpi.com The disruption of these pathways prevents the production of amino acids necessary for protein synthesis and other essential metabolites, ultimately leading to plant death. frontiersin.org While phenylurea herbicides are primarily known as PSII inhibitors, the broader context of herbicide action includes the disruption of amino acid synthesis. oup.com

Receptor Binding Interactions (e.g., Neuropeptide Y5 Receptor Antagonism for related compounds)

Phenylurea derivatives have been a significant focus of research as antagonists for the Neuropeptide Y (NPY) Y5 receptor, which is implicated in energy balance and is a target for anti-obesity therapeutics. sci-hub.seispub.com Neuropeptide Y is a potent stimulator of food intake, and the Y5 receptor subtype, located primarily in the hypothalamus, is believed to mediate this orexigenic effect. sci-hub.seispub.com

Trisubstituted phenyl urea analogues have been identified as potent and selective NPY5 receptor antagonists. sci-hub.se Research into their structure-activity relationships (SAR) has provided detailed insights into the molecular interactions required for binding. For example, a study on a series of phenyl urea derivatives identified an initial hit, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, which was optimized to yield compounds with IC50 values less than 0.1 nM at the human NPY5 receptor. sci-hub.se

Key findings from these SAR studies on related phenyl urea compounds include:

Stereochemistry: The stereochemistry at the positions substituting the urea nitrogen is crucial. For instance, an erythro configuration between two chiral centers was found to be favored by the receptor. sci-hub.se

Urea Moiety: The integrity of the urea group is essential for activity. Modifications such as N-methylation can significantly alter binding affinity. columbia.edu The urea's hydrogen atoms often form critical hydrogen bonds with amino acid residues in the receptor's binding pocket, such as the carboxylate oxygens of glutamic acid (Glu71) in the case of p38 MAP kinase inhibitors. columbia.edu

Lipophilic Groups: Lipophilic substituents on the phenyl ring and the other nitrogen substituent (in this case, the cyclohexyl and methyl groups) play a significant role in binding, likely through hydrophobic interactions with the receptor. sci-hub.secolumbia.edu

These findings demonstrate that by systematically modifying the different components of the phenylurea scaffold, it is possible to fine-tune the affinity and selectivity for specific receptor targets like the NPY5 receptor. sci-hub.se Though these studies focus on related analogs, they provide a strong framework for understanding the potential receptor binding interactions of this compound.

Cellular and Subcellular Effects

Impact on Metabolic Pathways (e.g., photosynthetic electron transfer)

A primary and well-documented mechanism of action for many phenylurea-based herbicides is the inhibition of photosynthesis. nies.go.jp These compounds act as potent inhibitors of the photosynthetic electron transport chain. nies.go.jpnih.gov Specifically, they block the transfer of electrons at the level of Photosystem II (PSII). nies.go.jp

The site of action is the Q(_B) binding niche on the D1 protein of the PSII complex. By binding to this site, the phenylurea herbicide displaces the native plastoquinone molecule, Q(_B), thereby blocking the electron flow from the primary electron acceptor, Q(_A), to Q(_B). nies.go.jpnih.gov This interruption of the electron flow halts the production of ATP and NADPH, which are essential for CO(_2) fixation, ultimately leading to the death of the plant. nih.gov The herbicide 3-(3',4'-dichlorophenyl)-1,1'-dimethylurea (DCMU) is a classic example of a phenylurea compound that functions through this mechanism. nies.go.jpnih.gov

Interactions at the Chloroplast Level in Plant Systems (for phytotoxicological studies)

The phytotoxic effects of phenylurea herbicides originate from their direct interaction with components within the chloroplast. As detailed above, the molecular target is the D1 protein, a core component of the Photosystem II (PSII) reaction center located in the thylakoid membranes of chloroplasts. nies.go.jp

The binding of the phenylurea herbicide to the D1 protein not only blocks electron transport but can also lead to the generation of reactive oxygen species (ROS). This occurs because the blockage of electron flow can lead to the formation of triplet chlorophyll (B73375) and singlet oxygen, which cause lipid peroxidation and damage to the photosynthetic apparatus, further contributing to the compound's phytotoxicity. The inhibition of electron transport by a phenylurea herbicide has also been shown to influence the expression of the nitrate (B79036) reductase gene in the nucleus, demonstrating a signaling pathway from the chloroplast to the nucleus. nih.gov

Structure-Function Relationships at the Molecular Level

The biological activity of this compound and its analogs is intrinsically linked to their molecular structure. The specific arrangement of the cyclohexyl, methyl, and phenyl groups around the central urea core dictates how the molecule interacts with its biological targets.

Key Structural Features and Their Functional Roles:

Urea Group (-NH-CO-NH-): This is a critical pharmacophore. The two N-H groups and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. This allows for strong, directional interactions with amino acid residues in the binding sites of proteins, such as receptors and enzymes. For example, in p38 MAP kinase inhibitors with a similar urea structure, the urea forms a bidentate hydrogen bond with the carboxylate of a glutamic acid residue. columbia.edu

Phenyl Ring: The aromatic phenyl group can engage in various non-covalent interactions, including hydrophobic interactions and π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. columbia.edu Substituents on the phenyl ring can modulate electronic properties and steric bulk, significantly impacting binding affinity and selectivity. sci-hub.se

N-Cyclohexyl Group: This bulky, lipophilic group contributes significantly to the hydrophobic interactions with the target protein. columbia.edu The size and conformation of this group can influence how the inhibitor fits into a binding pocket. In studies of N-pyrazole, N'-aryl ureas, replacing a smaller alkyl group with a bulkier methylcyclohexyl group was well-tolerated and maintained high potency, indicating the presence of a corresponding lipophilic binding pocket in the protein target. columbia.edu

N-Methyl Group: The presence of a methyl group on the same nitrogen as the cyclohexyl group makes the compound a trisubstituted urea. This substitution prevents the formation of a hydrogen bond at that nitrogen, which can be critical for selectivity against different targets. It also influences the conformational flexibility of the molecule.

Interactive Data Table: Structure-Activity Relationship (SAR) of Phenyl Urea Derivatives as NPY5 Antagonists

This table summarizes findings for analogues related to this compound, illustrating the impact of molecular modifications on receptor binding.

| Compound/Modification | Target | Effect on Activity | Rationale/Interaction | Reference |

| 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea | NPY5 Receptor | Potent Antagonist (IC50 < 0.1 nM for optimized analogs) | Optimized stereochemistry and substituents for enhanced binding in the NPY5 receptor pocket. | sci-hub.se |

| (R) vs (S) configuration at R3 position | NPY5 Receptor | (R) configuration is more potent. | Suggests specific steric requirements within the receptor binding site. | sci-hub.se |

| Erythro configuration of chiral centers | NPY5 Receptor | Preferred configuration for binding. | Indicates an optimal spatial arrangement of substituents for receptor interaction. | sci-hub.se |

| Replacement of Urea N-H with N-CH3 | p38 MAP Kinase | Significant loss of activity. | Disrupts a critical hydrogen bond with the protein target (e.g., Glu71). | columbia.edu |

| Saturation of Phenyl Ring (to Cyclohexyl) | p38 MAP Kinase | Decreased binding affinity. | Loss of favorable π-π or edge-to-face interactions with aromatic residues like Phe169. | columbia.edu |

Structure Activity Relationship Sar Studies of 1 Cyclohexyl 1 Methyl 3 Phenylurea and Analogues

Systematic Structural Modifications and Their Biological Impact

The herbicidal activity of phenylurea compounds can be finely tuned by altering different parts of the molecule. The core structure of 1-Cyclohexyl-1-methyl-3-phenylurea consists of a central urea (B33335) linkage, a cyclohexyl ring, and a phenyl ring. Modifications to each of these components, as well as the N-methyl group, have been shown to significantly influence the compound's biological performance.

Computational studies on related structures have shown that substituents on a cyclohexyl ring can influence radical stability and rearrangement, which, while not directly herbicidal activity, demonstrates the electronic impact of such modifications. nih.govnih.gov In a broader context of organic semiconductors, the choice between a phenyl and a cyclohexyl-terminated substituent was found to affect intermolecular interactions and dynamic molecular motions, with the phenyl group leading to less dynamic and more ordered structures due to C–H⋯π interactions. rsc.org This suggests that the cyclohexyl group, lacking such interactions, contributes differently to the molecule's solid-state properties and, by extension, its environmental fate and bioavailability.

| Modification | General Impact on Activity | Rationale |

| Ring Size | Altering the ring size (e.g., cyclopentyl) can affect the steric fit in the binding pocket. | Optimal van der Waals contact is necessary for high affinity. |

| Substitution | Introduction of substituents (e.g., alkyl, hydroxyl) can alter lipophilicity and metabolic stability. | Changes in these properties affect uptake, translocation, and detoxification in the plant. |

The phenyl ring is a common site for modification in phenylurea herbicides, and the nature and position of substituents on this ring are critical determinants of activity. The photochemical behavior of phenylurea herbicides is highly dependent on the nature and position of substituents on the aromatic ring. nih.govresearchgate.net

For many phenylurea herbicides, the introduction of electron-withdrawing groups, such as halogens (e.g., chlorine), at the para-position of the phenyl ring generally enhances herbicidal activity. nih.gov This is exemplified by highly active herbicides like diuron (B1670789) and linuron, which contain dichlorophenyl and chloromethoxy-phenyl groups, respectively. nih.govresearchgate.net The number and position of chlorine atoms on the phenyl group can increase the octanol-water partition coefficient (Kow), leading to higher adsorption to soils. nih.gov

Conversely, the introduction of electron-donating groups can have varied effects. The presence of a phenyl group as a substituent can have electronic and steric effects that influence the reactivity of the molecule. nih.gov

| Substituent (Position) | Effect on Herbicidal Activity | Example Compound |

| 4-Chloro | Generally increases activity. | Monuron |

| 3,4-Dichloro | Significantly increases activity. | Diuron |

| 4-Methoxy | Can maintain or slightly decrease activity. | Metoxuron |

| 4-Methyl | Often results in lower activity compared to halogenated analogs. | Chlortoluron |

The urea bridge (-NH-CO-NH-) is essential for binding to the target site, acting as a hydrogen bond donor and acceptor. Modifications to this linkage can have a profound impact on biological activity. Research has shown that the specific arrangement of functional groups around the urea backbone contributes significantly to the compound's properties. ontosight.ai

One common modification is the replacement of the oxygen atom with sulfur, creating a thiourea (B124793) analog. This change alters the electronic properties and hydrogen bonding capacity of the linkage, which can affect binding affinity. Additionally, the nature of the substituents on the urea nitrogens is a determining factor in the degradation of phenylurea herbicides. nih.gov

The degradation of some phenylurea herbicides is initiated by the cleavage of the urea side chain, highlighting the importance of this linkage in the molecule's environmental persistence. researchgate.net

| Modification | Impact on Activity | Rationale |

| Thiourea Analogs (C=S) | Often leads to a decrease or loss of activity. | The change in geometry and hydrogen bonding capacity disrupts the interaction with the binding site. |

| Acyl Group on Nitrogen | Generally reduces activity. | The bulky group can sterically hinder the proper binding orientation. |

N-alkylation, particularly N-methylation on the nitrogen atom attached to the cyclohexyl group (N1), is a key structural feature of this compound. This methylation pattern is crucial for high herbicidal activity in many phenylurea compounds. The presence of at least one methyl group on the N1 nitrogen is often a prerequisite for potent inhibition of photosystem II.

The microbial metabolism of N,N-dimethyl-substituted phenylurea herbicides is often initiated by mono-N-demethylation, indicating the role of these alkyl groups in the compound's biological lifetime. researchgate.net The photochemical behavior of many phenylurea herbicides also involves the N-methyl groups, with N-demethylation or oxidation of these groups being observed reactions, albeit typically with lower yields than reactions on the phenyl ring. nih.govresearchgate.net Theoretical studies on related N-alkylated compounds suggest that the presence of an electron-donating group like methyl can stabilize charged intermediates, which may play a role in the molecule's reactivity. nih.gov

| N-Alkylation Pattern | General Impact on Herbicidal Activity | Example |

| N-H (no alkylation) | Significantly lower activity. | 1-Cyclohexyl-3-phenylurea (B1593960) |

| N-Methyl | High activity. | This compound |

| N,N-Dimethyl | Activity varies, often high. | Diuron (on the other nitrogen) |

| N-Methoxy-N-Methyl | Can exhibit high activity. | Linuron |

Stereochemical Influence on Biological Activity

Stereochemistry can play a critical role in the biological activity of pesticides, as biological systems are often chiral. nih.govunimi.it For molecules with stereocenters, different enantiomers or diastereomers can exhibit significantly different potencies. This is because the binding site on the target protein is three-dimensional, and only one stereoisomer may fit optimally.

In the case of this compound, the cyclohexyl ring can exist in different conformations (chair, boat), and if substituted, can have cis/trans isomers. While specific studies on the stereochemical influence on the activity of this particular compound are not prominent, it is a well-established principle in medicinal and agricultural chemistry that stereoisomerism can be a key factor. For other chiral herbicides, it has been demonstrated that one enantiomer is often significantly more active than the other. This stereoselectivity can also extend to the uptake, metabolism, and transport of the compound within the plant. unimi.it

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govacs.orgacs.org These models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to predict the activity of new, untested compounds. nih.gov

For phenylurea herbicides, QSAR studies have been instrumental in understanding the key molecular features that govern their herbicidal potency. nih.govacs.org These models have shown that a combination of spatial, electronic, and hydrophobicity descriptors are key factors affecting the toxicity of these compounds. nih.govacs.org

QSAR models can be developed using various statistical methods, including Multiple Linear Regression (MLR) and machine learning algorithms like Random Forest (RF). nih.govacs.orgacs.org These models can be used to predict the environmental risk limits of phenylurea herbicides and to identify high-risk compounds. nih.govacs.org The development of robust QSAR models relies on the availability of a diverse set of compounds with known activities and the careful selection and validation of molecular descriptors. acs.orgnih.gov

Computational Chemistry in SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) for this compound and its analogues is significantly enhanced by computational chemistry. These in silico methods provide profound insights into the molecular interactions governing the biological activity of these compounds, guiding the rational design of more potent and selective molecules. By simulating the behavior of these ligands at the atomic level, researchers can predict binding affinities, identify crucial chemical features, and understand the conformational dynamics that influence efficacy.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of SAR, it is an invaluable tool for elucidating how compounds like this compound and its analogues fit into the active site of a target protein. These simulations help to visualize and quantify the interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Research on various phenylurea derivatives has demonstrated the power of molecular docking in understanding their mechanism of action. For instance, in studies of urea-based inhibitors targeting enzymes in M. tuberculosis, docking simulations have been crucial for interpreting SAR data. nih.gov These studies often reveal that bulky aliphatic groups, such as an adamantyl or cyclohexyl ring, on one side of the urea moiety and an aryl ring on the other are preferred for potent activity. nih.gov Docking can rationalize this by showing how the bulky group occupies a specific hydrophobic pocket in the enzyme's active site, while the phenyl group engages in other key interactions.

In a study on phenyl urea derivatives as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, molecular docking was used to predict the binding mode of the most potent compounds. nih.gov The simulations can reveal specific hydrogen bonds between the urea's N-H groups and amino acid residues in the active site, as well as π-π stacking interactions involving the phenyl ring. nih.gov By comparing the docking scores and predicted binding poses of a series of analogues, researchers can build a robust SAR model. For example, the introduction of different substituents on the phenyl ring can be evaluated computationally to predict their effect on binding affinity before undertaking their chemical synthesis.

A typical output from molecular docking studies can be summarized in a table detailing the interactions and binding energies of different analogues.

Table 1: Example of Molecular Docking Results for Phenylurea Analogues

| Compound Analogue | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Analogue A (e.g., with 3-chloro-4-methylphenyl) | Epoxide Hydrolase B | -8.5 | Tyr154, His332 |

| Analogue B (e.g., with 2-fluoro-3-(trifluoromethyl)phenyl) | Epoxide Hydrolase E | -9.2 | Trp105, Phe129 |

| Analogue C (e.g., with unsubstituted phenyl) | IDO1 | -7.8 | Ser167, Arg343 |

Note: The data in this table is illustrative and based on findings for similar compound classes described in research literature. nih.govnih.gov

Pharmacophore Modeling

Pharmacophore modeling is another cornerstone of computational SAR analysis. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comfiveable.me These models are generated either from the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). fiveable.me

For phenylurea derivatives, a typical pharmacophore model would include features such as:

Hydrogen Bond Acceptors: The carbonyl oxygen of the urea group is a prominent hydrogen bond acceptor. researchgate.net

Hydrogen Bond Donors: The N-H groups of the urea can act as hydrogen bond donors.

Hydrophobic/Aromatic Features: The cyclohexyl and phenyl rings are key hydrophobic and aromatic features, respectively, that often fit into corresponding pockets in the target protein. researchgate.net

By generating a pharmacophore model, researchers can rapidly screen large virtual libraries of compounds to identify novel scaffolds that match the required 3D arrangement of features. fiveable.me This approach is significantly faster than molecular docking and serves as an effective pre-filtering step. dovepress.com For example, a pharmacophore model derived from active phenylurea herbicides highlighted the importance of hydrophobic and aromatic features, which could then be used to predict the activity of other structurally similar compounds. researchgate.net

Table 2: Common Pharmacophoric Features for Phenylurea Derivatives

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | Urea Carbonyl (C=O) | H-bond with protein backbone or side-chain donors |

| Hydrogen Bond Donor (HBD) | Urea Amine (N-H) | H-bond with protein backbone or side-chain acceptors |

| Hydrophobic (HY) | Cyclohexyl Ring | van der Waals interactions in a hydrophobic pocket |

| Aromatic Ring (AR) | Phenyl Ring | π-π stacking or hydrophobic interactions |

This table is a generalized representation based on common findings in pharmacophore studies of urea-containing compounds. researchgate.net

Conformational Analysis

The biological activity of a molecule is not only dependent on its structure but also on its preferred three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. For this compound, the conformational freedom of the urea linkage and the cyclohexane (B81311) ring are of particular interest.

The urea functionality itself has a degree of conformational restriction due to resonance. nih.gov Studies on N,N'-di-substituted ureas have shown that they generally prefer a trans,trans conformation in both solution and solid states. However, the introduction of an N-methyl group, as in this compound, can significantly alter this preference, potentially favoring a cis conformation around one of the C-N bonds. nih.gov This change in preferred conformation can have a profound impact on how the molecule presents its key interacting features (e.g., hydrogen bond donors/acceptors) to the target protein.

Furthermore, the cyclohexane ring exists predominantly in a chair conformation. In this compound, the bulky methyl-urea substituent can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric clashes (1,3-diaxial interactions). However, the specific orientation of the phenyl ring relative to the cyclohexane can also influence stability. youtube.com Computational analysis, such as that performed on the structurally similar 1-methyl-1-phenyl cyclohexane, shows a complex interplay of steric factors where, counterintuitively, a conformation with an axial phenyl group can be more stable if it orients itself to avoid steric hindrance. youtube.com Understanding the lowest energy conformation of the molecule is critical, as this is often the bioactive conformation responsible for its biological activity.

Analytical Chemistry Methodologies for Research Applications

Separation Techniques

Separation techniques are fundamental in analytical chemistry for isolating compounds of interest from a mixture. For a moderately polar compound like 1-Cyclohexyl-1-methyl-3-phenylurea, liquid chromatography is the most probable approach.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is widely used for the analysis of phenylurea herbicides, a class of compounds to which this compound belongs.

A typical HPLC method for a phenylurea compound would likely involve a reversed-phase setup. In this approach, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Hypothetical HPLC Parameters for Phenylurea Analysis:

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength around 210-250 nm |

| Injection Volume | 10-20 µL |

This table represents typical starting conditions for method development for a phenylurea compound and is not based on specific published data for this compound.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity. UHPLC methods have been developed for the analysis of various plastic additives and environmental contaminants, including related urea (B33335) compounds.

For this compound, a UHPLC method would offer the advantage of rapid screening and quantification, particularly in complex matrices like environmental samples. The principles are similar to HPLC, but the operational pressures are much higher.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used to separate non-volatile mixtures. It is often used for qualitative monitoring of reactions, compound purity assessment, and as a simple screening method. For phenylurea herbicides, TLC can be a cost-effective analytical tool.

In a TLC analysis of this compound, a sample would be spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable mobile phase. The separation occurs as the mobile phase moves up the plate by capillary action, and different components travel at different rates.

Detection and Quantification Methods

Following separation, sensitive detection methods are required for the identification and quantification of the target analyte.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. When coupled with a separation technique like HPLC or UHPLC, it provides a high degree of specificity and sensitivity, allowing for definitive identification of compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar to moderately polar molecules like ureas. In ESI-MS, a high voltage is applied to a liquid to create an aerosol, which generates ions from the analyte molecules. These ions are then transferred to the mass spectrometer for analysis.

For this compound (Molecular Formula: C₁₄H₂₀N₂O, Molecular Weight: 232.32 g/mol ), one would expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 233.33 in positive ion mode. ESI-MS is instrumental in confirming the identity of analytes, even at trace levels. Mechanistic studies on related compounds often employ ESI-MS to characterize reaction intermediates and products.

High-Resolution Mass Spectrometry (HRMS) (for environmental samples)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying this compound in environmental contexts, such as urban water systems. This technique's ability to provide an accurate mass measurement with low error allows for high confidence in compound identification.

Research has shown that this compound, a compound associated with tire wear particles, is a detectable contaminant in urban runoff and surface waters. rsc.orgpublish.csiro.aubldpharm.comregulations.gov In studies investigating contaminants in urban stormwater, HRMS was used to identify a "coho mortality signature," a list of chemicals co-occurring in waters lethal to coho salmon. rsc.org 1-Cyclohexyl-3-phenylurea (B1593960) (a closely related compound, note the absence of the N-methyl group) was identified as part of this chemical signature. rsc.org In other studies, 1-cyclohexyl-3-phenylurea was detected in snowmelt samples at concentrations ranging from 6 ng/L to 22 µg/L, highlighting its prevalence as a traffic-related contaminant. regulations.gov

Table 1: Findings of 1-Cyclohexyl-3-phenylurea in Environmental Samples using HRMS

| Study Context | Sample Matrix | Observed Concentration | Compound Formula | Theoretical Mass [M] | Reference(s) |

| Coho Salmon Mortality | Urban Stormwater | Not Quantified | C₁₃H₁₈N₂O | 218.1419 | rsc.org |

| Engineered Hyporheic Zone | Surface Water | ~65 ng/L | - | - | publish.csiro.au |

| Cold-Climate Urban Runoff | Stormwater / Snowmelt | Detected | - | - | bldpharm.com |

| Polar Compounds in Snow Melt | Snow Melt | 6 ng/L - 22 µg/L | - | - | regulations.gov |

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a specific type of HRMS instrument frequently coupled with liquid chromatography (LC) for the analysis of emerging contaminants. The combination of a quadrupole analyzer and a time-of-flight analyzer provides high mass accuracy, resolution, and sensitivity, making it ideal for identifying unknown compounds in complex mixtures.

In environmental research, an Agilent 6530 Quadrupole Time-of-Flight (QTOF) LC-MS system has been the instrument of choice for detecting 1-cyclohexyl-3-phenylurea and other tire-related chemicals. rsc.orgpublish.csiro.au The analytical method typically involves reversed-phase chromatography using a C18 column to separate the compounds before they enter the QTOF for detection. rsc.org The QTOF acquires full-scan mass spectra over a wide mass-to-charge (m/z) range, allowing for the retrospective analysis of data for compounds not initially targeted. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional group is the urea moiety. Although a specific spectrum for this compound is not available in the searched literature, data from analogous urea compounds allow for the prediction of characteristic absorption bands.

The IR spectrum of a urea derivative typically shows a strong absorption band for the carbonyl (C=O) stretching vibration and distinct bands for the N-H stretching vibrations. For example, in related phenylurea compounds, the C=O stretch is observed in the range of 1645–1690 cm⁻¹. uq.edu.au The N-H stretching vibration usually appears as a sharp peak or multiple peaks in the region of 3320–3360 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Reference(s) for Analogy |

| N-H Stretch | 3320 - 3360 | Urea Amine | |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Phenyl Group | General IR Tables |

| C-H Stretch (Aliphatic) | ~2850 - 2950 | Cyclohexyl & Methyl Groups | rsc.org |

| C=O Stretch (Urea Amide I) | 1645 - 1690 | Urea Carbonyl | uq.edu.au |

| N-H Bend / C-N Stretch (Urea Amide II) | 1550 - 1570 | Urea Group | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy (for detection)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. This technique is often used for the quantitative detection of compounds containing chromophores, such as aromatic rings. The phenylurea moiety in this compound contains a phenyl group conjugated with the urea functional group, which acts as a chromophore.

Sample Preparation and Extraction Strategies

Effective sample preparation is crucial for the accurate analysis of this compound, especially when dealing with low concentrations in complex environmental matrices.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is the most common technique for the extraction and pre-concentration of this compound from aqueous samples like stormwater, surface water, and snowmelt. publish.csiro.auregulations.govresearchgate.net This method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent.

Different SPE sorbents have been successfully used for the extraction of this compound and related tire additives. The choice of sorbent and elution solvent is critical for achieving high recovery.

Table 3: Solid-Phase Extraction (SPE) Methods for this compound

| SPE Sorbent | Sample Type | Elution Solvent | Key Findings | Reference(s) |

| Oasis HLB | Urban Tributary Water | Methanol | Effective for extracting a range of tire additives, including 1-cyclohexyl-3-phenylurea. | researchgate.net |

| Not Specified | Surface Water | Methanol | Used prior to LC-QTOF analysis for emerging contaminants. | publish.csiro.au |

| HR-X | Snow Melt | Not Specified | Part of a method for analyzing 207 polar compounds, including 1-cyclohexyl-3-phenylurea. | regulations.gov |

| Cyclohexyl Cartridges | Water and Soil | Not Specified | Useful for separation and enrichment of phenylurea herbicides and their metabolites. | chembk.com |

This process not only cleans up the sample but also concentrates the analyte, significantly improving the detection limits of the subsequent analytical instrumentation. ontosight.aichembk.com

Compound Names Mentioned

Solvent Extraction Techniques

The isolation and preconcentration of phenylurea compounds from complex sample matrices like water, soil, or biological tissues is a critical first step in their analysis. Several solvent extraction techniques have been optimized for this class of compounds, ensuring high recovery and removal of interfering substances.

Liquid-Liquid Extraction (LLE) and its miniaturized version, Dispersive Liquid-Liquid Microextraction (DLLME) , are commonly employed. DLLME is a simple and rapid method that uses a mixture of an extraction solvent and a disperser solvent to form fine droplets in the aqueous sample, maximizing the surface area for mass transfer of the analyte. nih.govepa.gov For phenylurea herbicides, this technique has demonstrated high enrichment factors and low limits of detection (LODs), often in the range of 0.01-0.5 µg/L. nih.gov Key parameters that are optimized include the choice and volume of extraction and disperser solvents, sample pH, and ionic strength. nih.gov

Solid-Phase Extraction (SPE) is another widely used and highly effective technique for extracting phenylurea herbicides from aqueous samples. acs.orgchromatographyonline.comnih.govresearchgate.net This method involves passing the liquid sample through a cartridge containing a solid adsorbent, which retains the analytes. The analytes are then eluted with a small volume of an organic solvent. C18 (octadecyl-bonded silica) is the most common sorbent material, showing good recoveries for a wide range of phenylurea compounds. acs.orgresearchgate.net The efficiency of SPE can be influenced by the sample's total organic carbon and dissolved solids content. acs.org For some applications, specialized adsorbents like microporous metal-organic frameworks have been developed for dispersive SPE (d-SPE), offering rapid and selective extraction. nih.gov

Supramolecular Solvent Microextraction (SUPRAs) represents a newer approach, utilizing solvents composed of amphiphilic molecules like decanoic acid in a co-solvent such as tetrahydrofuran (B95107) (THF). deswater.com This method has been successfully applied to the extraction of phenylurea herbicides from water and food samples, offering high recovery rates with minimal centrifugation time. deswater.com

Chromatographic Condition Optimization

Following extraction, chromatographic methods are used to separate this compound from other compounds and for its quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been utilized for the analysis of the phenylurea class.

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for phenylurea compounds due to their thermal instability. newpaltz.k12.ny.us

Columns: Reversed-phase C18 columns are predominantly used, providing excellent separation for a wide range of phenylurea herbicides. acs.orgchromatographyonline.com The high carbon load of these columns ensures good retention and selectivity. newpaltz.k12.ny.us

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed. acs.orgchromatographyonline.com The gradient allows for the separation of compounds with varying polarities within a reasonable time frame.

Detection: A Diode Array Detector (DAD) is frequently used, often monitoring at a wavelength of around 245 nm. acs.orgresearchgate.net For higher sensitivity and selectivity, HPLC can be coupled with mass spectrometry (MS), such as a Quadrupole Time-of-Flight (QTOF) instrument. sccwrp.org This combination allows for definitive identification based on mass-to-charge ratio and fragmentation patterns. Recent studies on urban runoff have successfully used UHPLC-HRMS (Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry) to detect the closely related compound 1-cyclohexyl-3-phenylurea. sccwrp.orgnih.gov

Gas Chromatography (GC) is generally less suitable for the direct analysis of intact phenylurea herbicides because they are thermally labile and can decompose in the hot injector port to form their corresponding anilines and isocyanates. nih.govnih.govresearchgate.net However, several strategies have been developed to overcome this limitation:

Derivatization: To improve thermal stability, phenylureas can be derivatized before GC analysis. For example, alkylation with iodoethane (B44018) can yield more thermostable products suitable for GC-MS analysis. nih.gov

Optimized Injection: By carefully controlling injector temperature, pressure, and using chemical additives, the thermal decomposition can either be minimized or driven to a reproducible conversion to isocyanates, which can then be quantified. nih.gov

Direct Analysis of Degradation Products: Some methods utilize the thermal decomposition by quantifying a specific, stable degradation product, such as 3,4-dichloroaniline (B118046) for the herbicide diuron (B1670789). researchgate.net

Research on Resistance Mechanisms to Urea Based Compounds

Genetic Basis of Resistance Development in Biological Systems

The foundation of resistance to urea-based compounds lies in the genetic makeup of the target organisms. The continuous application of these compounds exerts a strong selection pressure, favoring the survival and reproduction of individuals with genetic traits that confer resistance. agriculturejournals.czppqs.gov.in These traits arise from spontaneous mutations or the presence of pre-existing genes within the population that provide a degree of tolerance. agriculturejournals.cz

In the context of phenylurea herbicides, which act by inhibiting photosynthesis at photosystem II (PSII), the primary genetic basis for target-site resistance is mutations in the chloroplast gene psbA. agriculturejournals.cznih.govmdpi.com This gene codes for the D1 protein, the binding site for these herbicides. nies.go.jpresearchgate.netresearchgate.net The evolution of resistance is influenced by several genetic factors, including the initial frequency of resistance alleles in the population, the mode of inheritance (dominant or recessive), and the rate of gene flow through pollen or seed dispersal. agriculturejournals.cz For instance, even with a low mutation rate, large weed populations have a high probability of containing resistant individuals. agriculturejournals.cz

Non-target-site resistance (NTSR) is another significant genetic basis for resistance and is often more complex, involving multiple genes (polygenic). nih.gov This type of resistance is frequently linked to the enhanced expression of genes encoding detoxification enzymes. nih.gov

Biochemical Mechanisms of Resistance

The genetic traits for resistance manifest as specific biochemical changes within the organism that prevent the urea-based compound from effectively reaching or acting upon its target. These mechanisms can be broadly categorized into modifications of the target site and enhanced metabolic detoxification.

The most well-documented mechanism of resistance to phenylurea herbicides is the alteration of the target site, the D1 protein in photosystem II. nies.go.jpresearchgate.netresearchgate.net Phenylurea herbicides inhibit photosynthesis by binding to a specific site on the D1 protein, thereby blocking electron transport. nies.go.jpresearchgate.net

Specific point mutations in the psbA gene can lead to amino acid substitutions in the D1 protein, which reduce the binding affinity of the herbicide. nih.govresearchgate.net This change in the three-dimensional structure of the binding pocket prevents the herbicide from effectively inhibiting its target, rendering the organism resistant.

Several mutations in the psbA gene have been identified that confer resistance to phenylurea herbicides. For example:

A substitution of valine to isoleucine at position 219 (Val219Ile) has been found to confer moderate to high resistance to phenylurea herbicides like diuron (B1670789) and linuron. mdpi.comcdnsciencepub.comresearchgate.netunl.edu

A serine to glycine (B1666218) substitution at position 264 (Ser264Gly) is a common mutation that confers high resistance to triazine herbicides but generally not to phenylureas, illustrating the specificity of binding sites. mdpi.com

Other mutations, such as alanine (B10760859) to valine at position 251 (Ala251Val) and phenylalanine to valine at position 274 (Phe274Val), also contribute to resistance against PSII inhibitors. cdnsciencepub.com

Another critical biochemical mechanism of resistance is the enhanced ability of the organism to metabolize and detoxify the urea-based compound before it can reach its target site. This is a form of non-target-site resistance and can confer cross-resistance to multiple, chemically unrelated compounds. nih.govhracglobal.com

The primary enzymes involved in this detoxification are cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). nih.govoup.com These enzymes, particularly P450s, can modify the herbicide molecule through processes like N-demethylation and ring-methyl hydroxylation, converting it into a less toxic, more polar compound that can be easily sequestered or excreted. pnas.orgusda.govnih.gov

For example, the soybean cytochrome P450 enzyme, CYP71A10, has been shown to metabolize several phenylurea herbicides, including fluometuron, linuron, chlortoluron, and diuron. pnas.orgusda.govnih.gov Similarly, the CYP76C subfamily of P450s in Arabidopsis thaliana can metabolize phenylurea herbicides. oup.com The overexpression of these P450 genes in transgenic plants has been demonstrated to enhance their tolerance to these herbicides. pnas.orgnih.gov In some cases, fungi and bacteria have also been identified that can degrade phenylurea herbicides, utilizing them as a carbon source. nih.govfrontiersin.orgresearchgate.net

Evolutionary Dynamics of Resistance in Plant and Microbial Populations

The evolution of resistance in a population is a dynamic process driven by the principles of natural selection. agriculturejournals.cz The repeated and widespread use of a single type of urea-based compound creates a strong selective pressure that favors the survival of rare, pre-existing resistant individuals. agriculturejournals.czppqs.gov.in Over time, these resistant individuals reproduce and pass on their resistance genes, leading to a gradual increase in the frequency of resistance within the population. agriculturejournals.cz

The rate at which resistance evolves is influenced by several factors:

Genetic Factors: The initial frequency of resistance alleles, the number of genes involved (monogenic vs. polygenic), and the fitness of resistant individuals in the absence of the compound. agriculturejournals.cz

Biological Factors: The life cycle of the organism, its reproductive capacity, and the extent of gene flow between populations. agriculturejournals.cz

Operational Factors: The intensity and frequency of the compound's application. Continuous use of the same compound without rotation accelerates the selection process. agriculturejournals.czceon.rs

Simulation models have been instrumental in understanding these evolutionary dynamics and predicting the spread of resistance. agriculturejournals.cz These models have shown that under high selection pressure, resistance can evolve rapidly. agriculturejournals.cz For instance, the first case of resistance to a phenylurea herbicide, chlorotoluron, was reported in the United Kingdom in 1982 in the weed Alopecurus myosuroides after repeated use in cereal crops. regulations.gov Similarly, resistance to isoproturon (B30282) in Phalaris minor emerged in India in the early 1990s after a decade of continuous use. ppqs.gov.inmdpi.com

Strategies for Overcoming or Mitigating Resistance

To combat the growing problem of resistance to urea-based compounds, a multi-pronged approach known as Integrated Weed Management (IWM) or Integrated Pest Management (IPM) is advocated. The goal is to reduce the selection pressure and delay the evolution of resistance.

Key strategies include:

Rotation and Mixtures: Rotating compounds with different modes of action or using tank mixtures of multiple effective compounds can be highly effective. nih.gov This makes it less likely for an individual to have resistance to all applied compounds.

Dose Management: Applying the full recommended dose of a compound is crucial. Using lower doses can allow partially resistant individuals to survive and reproduce, accelerating the evolution of resistance. nih.gov

Cultural Practices: In an agricultural context, non-chemical methods such as crop rotation, tillage, and managing weed seed banks can reduce the reliance on chemical control. nih.gov

Bioremediation: Utilizing microorganisms that can degrade urea-based compounds is an emerging strategy for cleaning up contaminated environments. nih.govfrontiersin.orgresearchgate.net This can involve bioaugmentation, where specific microbes are introduced, or biostimulation, which encourages the growth of naturally occurring degrading microbes.

Development of New Compounds: The continuous development of new compounds with novel modes of action is essential to stay ahead of resistance.

Transgenic Approaches: The development of transgenic plants that can detoxify herbicides is another avenue of research. For example, expressing bacterial N-demethylase in plants has been shown to enhance the removal of phenylurea herbicides. nih.gov

By implementing these diverse strategies, it is possible to manage resistance and prolong the effectiveness of valuable urea-based compounds like 1-Cyclohexyl-1-methyl-3-phenylurea.

Potential Research Applications and Future Directions

Development of Novel Agrochemistry Agents

The structural motifs of 1-Cyclohexyl-1-methyl-3-phenylurea, namely the phenylurea and cyclohexyl groups, are features found in various established agrochemicals. This suggests a fertile ground for research into its potential as a novel agent for crop protection.

Phenylurea herbicides are a well-established class of compounds that typically act by inhibiting photosynthesis in target weed species. researchgate.netresearchgate.net Their mechanism often involves blocking the electron flow in photosystem II, leading to chlorosis and eventual plant death. researchgate.net Compounds like diuron (B1670789) and siduron (B161515) are known examples. researchgate.net

Future research could focus on a systematic investigation of the herbicidal activity of this compound. The unique combination of a cyclohexyl and a methyl group on one of the nitrogen atoms of the urea (B33335) bridge may influence its binding affinity to the target site in photosystem II, as well as its uptake and translocation within the plant. Structure-activity relationship (SAR) studies would be crucial. tandfonline.com These studies could explore how modifications to the cyclohexyl or phenyl rings, such as the addition of different functional groups, could optimize herbicidal potency and selectivity. nih.govacs.org The goal would be to develop a herbicide with high efficacy against a broad spectrum of weeds while ensuring crop safety.

The development of new fungicides is critical to combat the emergence of resistant fungal strains. Several studies have indicated that molecules containing cyclohexyl and phenylurea or thiourea (B124793) moieties can exhibit significant antifungal properties. juniperpublishers.comtandfonline.comijcmas.com For instance, research on other complex molecules has shown that the presence of a cyclohexylphenyl substructure can enhance activity against fungi like Fusarium oxysporum. Similarly, certain thiourea derivatives containing a cyclohexyl group have demonstrated potent antifungal effects. juniperpublishers.com

This body of evidence suggests that this compound should be screened for activity against a wide range of plant pathogenic fungi. Research could investigate its efficacy against common agricultural threats such as mildews, rusts, and blights. Mechanistic studies would be necessary to determine if its mode of action is similar to other urea-based fungicides or if it represents a novel mechanism, which would be particularly valuable in overcoming existing resistance issues.

Environmental Monitoring and Remediation Research

The presence of synthetic chemicals in the environment is a growing concern. Research into the detection and cleanup of this compound is becoming increasingly important, particularly as it has been identified as an environmental contaminant.

Recent environmental studies have identified 1-cyclohexyl-3-phenylurea (B1593960) (CPU), a closely related compound, as a contaminant originating from tire wear particles. epa.gov This compound has been detected in urban runoff, stormwater, and snowmelt, indicating that road traffic is a significant source of its release into the environment. Its presence alongside other tire-related chemicals highlights the need for comprehensive monitoring programs.

Future research should focus on developing more sensitive and specific analytical methods for the detection of this compound in various environmental matrices, including water, soil, and sediment. ceh.ac.uk Widespread monitoring is needed to understand its environmental concentrations, fate, and transport. The following table presents data on the concentration of the related compound, 1-cyclohexyl-3-phenylurea (CPU), found in environmental samples, which underscores the need for such monitoring.

Table 1: Environmental Concentrations of 1-cyclohexyl-3-phenylurea (CPU)

| Environmental Matrix | Location | Concentration Range |

|---|---|---|

| Stormwater | Saskatoon, Canada | Mean of ~600 ng/L |

| Snowmelt | Saskatoon, Canada | Mean of 80–370 ng/L |

This data pertains to the related compound 1-cyclohexyl-3-phenylurea (CPU) and is indicative of the potential for environmental contamination by structurally similar molecules.

Given its detection in the environment, developing effective strategies for the degradation and remediation of this compound is a critical area of future research. Studies on other phenylurea herbicides have shown that they can be persistent in the environment. researchgate.net

Research into remediation could explore several avenues:

Bioremediation: Investigating the ability of microorganisms to degrade this compound is a promising approach. iastate.edu Some bacterial strains have been shown to mineralize other phenylurea herbicides, using them as a source of carbon and nitrogen. nih.gov Future work could involve isolating and engineering microbes specifically for the breakdown of this compound.

Advanced Oxidation Processes (AOPs): Techniques such as ozonation, UV/H₂O₂, and the electro-Fenton process have been effective in degrading other persistent organic pollutants, including some herbicides. researchgate.netnih.gov The efficacy of these AOPs for the complete mineralization of this compound and its potential transformation products should be systematically evaluated.

Phytoremediation: The use of plants to remove, degrade, or contain environmental contaminants is another potential strategy. iastate.edu Research could identify plant species capable of taking up and metabolizing this compound from contaminated soil and water.

Green Infrastructure: The implementation of green infrastructure such as bioretention cells (rain gardens) and vegetated swales can help filter pollutants from stormwater runoff. sustainability-directory.comca.govepa.gov Studies could assess the effectiveness of these systems in capturing and degrading tire-wear-associated contaminants like this compound.

Advanced Materials Science and Polymer Chemistry Research

The urea functional group is known for its ability to form strong and directional hydrogen bonds. mdpi.comresearchgate.netnih.gov This property is a cornerstone of supramolecular chemistry and has been exploited to create a wide range of advanced materials with tunable properties.

While research on this compound in this field is nascent, its structure suggests potential as a building block in materials science. The urea group can act as a hydrogen-bond donor and acceptor, facilitating the self-assembly of molecules into ordered structures. mdpi.combibliotekanauki.pl This capability is fundamental to the formation of supramolecular polymers, gels, and other functional materials. tue.nl

Future research could explore the incorporation of this compound or its derivatives as functional monomers in polymerization reactions. nih.govrsc.org The presence of the cyclohexyl and phenyl groups could influence the steric and electronic properties of the resulting polymers, potentially leading to materials with novel thermal, mechanical, or optical characteristics. For example, urea-formaldehyde resins are a major class of thermosetting polymers, and the unique substitution pattern of this compound could lead to new types of polyurea-based materials with tailored properties. wikipedia.orgontosight.ai The investigation into its self-assembly behavior in various solvents could also lead to the development of new organogels or hydrogels with applications in areas such as drug delivery or tissue engineering. acs.org

Exploration of Novel Bioactive Derivatives and Analogues

The core structure of this compound presents a versatile scaffold for the generation of novel bioactive derivatives and analogues. Medicinal chemistry often leverages such core structures to explore structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties. The exploration of derivatives from this parent compound can be systematically approached by modifying its three primary components: the cyclohexyl ring, the N-methyl group, and the phenyl ring.

The synthesis of urea derivatives is a well-established area of organic chemistry. Typically, the reaction of an appropriately substituted N-cyclohexyl-N-methylamine with phenyl isocyanate would yield the parent compound. By varying the reactants, a diverse library of analogues can be produced. For instance, substituting the phenyl isocyanate with other aryl, heteroaryl, or alkyl isocyanates can lead to a wide range of N'-substituted derivatives. Similarly, modifications to the cyclohexyl or methyl groups on the N,N-disubstituted nitrogen atom can be explored.

Research into structurally related urea compounds has demonstrated significant potential for discovering new therapeutic agents. For example, studies on various N,N'-disubstituted ureas have revealed compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govtandfonline.com A study on adamantyl urea derivatives as anti-tuberculosis agents highlighted how systematic replacement of different parts of the molecule can elucidate clear structure-activity relationships. researchgate.net Although not directly involving this compound, this approach provides a clear blueprint for its future derivatization and biological screening.

The following table outlines potential modifications to the this compound scaffold and the hypothetical biological activities that could be targeted based on existing research on related urea compounds.

| Modification Site | Potential Modification | Potential Biological Target/Activity | Rationale/Supporting Evidence from Related Compounds |

| Phenyl Ring | Introduction of electron-withdrawing or electron-donating groups (e.g., halogens, methoxy (B1213986) groups) | Anticancer, Antimicrobial, Enzyme Inhibition | Substitution patterns on the phenyl ring of urea derivatives are known to significantly influence their biological activity. For example, pyrazinyl-aryl urea derivatives have been synthesized and evaluated for their anticancer properties. nih.gov |

| Cyclohexyl Ring | Introduction of functional groups (e.g., hydroxyl, amino groups), Ring-opening or contraction | Altered solubility, Enhanced binding interactions | Modifications to the cyclohexyl moiety can impact the compound's lipophilicity and its fit within a biological target's binding pocket. |

| N-Methyl Group | Replacement with larger alkyl groups or functionalized chains | Modulate metabolic stability and binding affinity | The size and nature of the substituent on the nitrogen atom can influence the compound's interaction with target proteins. |

Computational Approaches in Compound Design and Activity Prediction

Computational chemistry offers powerful tools for accelerating the discovery and optimization of bioactive molecules, and these approaches are highly applicable to the study of this compound and its potential derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the structural features that govern biological activity, guiding the synthesis of more potent and selective compounds.

A significant example of the application of computational methods to related compounds is the three-dimensional QSAR (3D-QSAR) analysis performed on a series of benzoylureas and arylureas as inhibitors of murine soluble epoxide hydrolase (msEH). nih.gov This study included cyclohexylphenylurea, a close analogue of this compound. The research revealed that the introduction of a methyl group at the para-position of the phenyl ring of cyclohexylphenylurea resulted in a six-fold increase in inhibitory activity. nih.gov This finding is directly relevant, suggesting that the methyl group in this compound could be a critical determinant of its biological activity. The 3D-QSAR models generated in such studies use methods like Comparative Molecular Field Analysis (CoMFA) to create contour maps that visualize the steric and electrostatic fields around the molecules. These maps highlight regions where modifications are likely to enhance or diminish activity, providing a rational basis for designing new derivatives. nih.gov

Molecular docking is another powerful computational technique that can be employed to study this compound. This method predicts the preferred orientation of a molecule when bound to a specific protein target. By modeling the interactions between the compound and the amino acid residues in the active site of an enzyme or receptor, researchers can understand the key binding determinants. For instance, docking studies on novel hybrid benzimidazole (B57391) urea derivatives have been used to rationalize their inhibitory activity against α-amylase and α-glucosidase. bldpharm.com Similarly, molecular docking could be used to screen a virtual library of this compound derivatives against various biological targets to prioritize compounds for synthesis and biological testing.

The table below summarizes key computational techniques and their potential application to the study of this compound.

| Computational Technique | Application to this compound | Expected Outcome | Relevant Research on Analogues |

| Quantitative Structure-Activity Relationship (QSAR) | To develop models that correlate the structural features of a series of this compound derivatives with their biological activity. | Identification of key molecular descriptors (e.g., hydrophobicity, electronic properties) that influence activity. Prediction of the activity of unsynthesized derivatives. | A 3D-QSAR study on arylureas, including cyclohexylphenylurea, successfully identified steric and electrostatic features important for msEH inhibition. nih.gov |

| Molecular Docking | To predict the binding mode and affinity of this compound and its analogues to various protein targets. | Elucidation of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). Prioritization of derivatives for synthesis based on predicted binding affinity. | Molecular docking has been used to understand the binding modes of various urea derivatives as enzyme inhibitors. bldpharm.combohrium.com |

| Pharmacophore Modeling | To identify the essential 3D arrangement of chemical features required for the biological activity of this compound derivatives. | Development of a 3D query that can be used to search for novel scaffolds with similar biological activity. | Pharmacophore models have been developed for various classes of bioactive compounds to guide drug discovery efforts. researchgate.net |

By integrating these computational approaches with synthetic chemistry and biological testing, the exploration of this compound as a lead compound can be conducted in a more efficient and targeted manner, increasing the likelihood of discovering novel and effective bioactive agents.

Q & A

Q. What are the established synthetic routes for 1-Cyclohexyl-1-methyl-3-phenylurea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves the reaction of cyclohexylamine with methyl isocyanate, followed by phenyl isocyanate under controlled conditions. Key parameters include:

- Reagents : Use of anhydrous solvents (e.g., THF or DMF) to minimize side reactions.

- Catalysts : Lewis acids like BF₃·Et₂O may enhance urea formation efficiency .

- Temperature : Maintain 0–5°C during isocyanate addition to prevent oligomerization.

Optimization involves adjusting stoichiometry (e.g., 1:1:1 molar ratio for amines and isocyanates) and purification via recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H/¹³C NMR : Assign peaks for cyclohexyl (δ ~1.2–1.8 ppm), methyl (δ ~3.0 ppm), and phenyl (δ ~7.2–7.4 ppm) groups to confirm substitution patterns .

- FT-IR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions often arise from variability in experimental design. Address discrepancies by:

- Standardizing Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to ensure comparability .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ determinations across a wider concentration range (e.g., 1 nM–100 µM) to identify threshold effects .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from multiple studies, accounting for outliers .

Q. What strategies are recommended for elucidating the reaction mechanisms involving this compound in complex organic syntheses?

- Methodological Answer : Mechanistic studies require:

- Kinetic Profiling : Monitor reaction progress via HPLC to identify intermediates and rate-determining steps .

- Isotopic Labeling : Use ¹⁵N-labeled urea to track nitrogen migration in cross-coupling reactions .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to simulate transition states and validate proposed pathways .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer : A systematic SAR framework includes:

- Substituent Variation : Modify phenyl (e.g., electron-withdrawing groups) or cyclohexyl (e.g., fluorination) moieties to assess steric/electronic effects .

- Bioactivity Profiling : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Data Correlation : Use QSAR models to link physicochemical properties (logP, polar surface area) with activity trends .

Key Considerations for Experimental Design

- Data Reproducibility : Document solvent purity, humidity, and temperature controls to minimize batch-to-batch variability .

- Ethical Compliance : Follow institutional guidelines for biological testing, including cytotoxicity screening .

- Open Science Practices : Share raw spectral data and crystallographic files (e.g., CIF) in public repositories to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.